

diSulfo-Cy3 alkyne CAS number and molecular weight

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598285*

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Technical Guide: diSulfo-Cy3 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **diSulfo-Cy3 alkyne**, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

Core Properties of diSulfo-Cy3 Alkyne

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye equipped with an alkyne functional group. This feature allows it to be covalently attached to azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." Its two sulfonate groups enhance its water solubility, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. The fluorescent properties of diSulfo-Cy3 are analogous to the well-established Cy3 dye, with excitation and emission maxima in the green-yellow region of the visible spectrum.^{[1][2][3]}

Quantitative Data

The chemical and physical properties of **diSulfo-Cy3 alkyne** are summarized in the table below. It is important to note that variations in molecular weight can be attributed to the presence of different salt forms, such as the sodium salt or the inner salt.^[4]

Property	Value	Source(s)
CAS Number	2055138-88-8 (sodium salt)[1] [2][4]	BroadPharm, AxisPharm, Lumiprobe
2055138-87-7 (inner salt)[2][4]	AxisPharm, Lumiprobe	
Molecular Weight	675.8 g/mol [1]	BroadPharm
691.90 g/mol [4]	Lumiprobe	
761.92 g/mol [5]	AxisPharm	
Molecular Formula	C ₃₃ H ₃₈ N ₃ NaO ₇ S ₂ [1]	BroadPharm
Excitation Maximum (Abs)	~548-555 nm[1][5]	BroadPharm, AxisPharm
Emission Maximum (Em)	~567-572 nm[1][5]	BroadPharm, AxisPharm
Extinction Coefficient	~150,000 - 162,000 cm ⁻¹ M ⁻¹ [1][5]	BroadPharm, AxisPharm
Solubility	Water, DMSO, DMF[1][5]	BroadPharm, AxisPharm

Experimental Protocol: Click Chemistry Labeling of an Azide-Modified Protein

This section outlines a general procedure for the covalent labeling of a protein containing an azide group with **diSulfo-Cy3 alkyne**.

Materials:

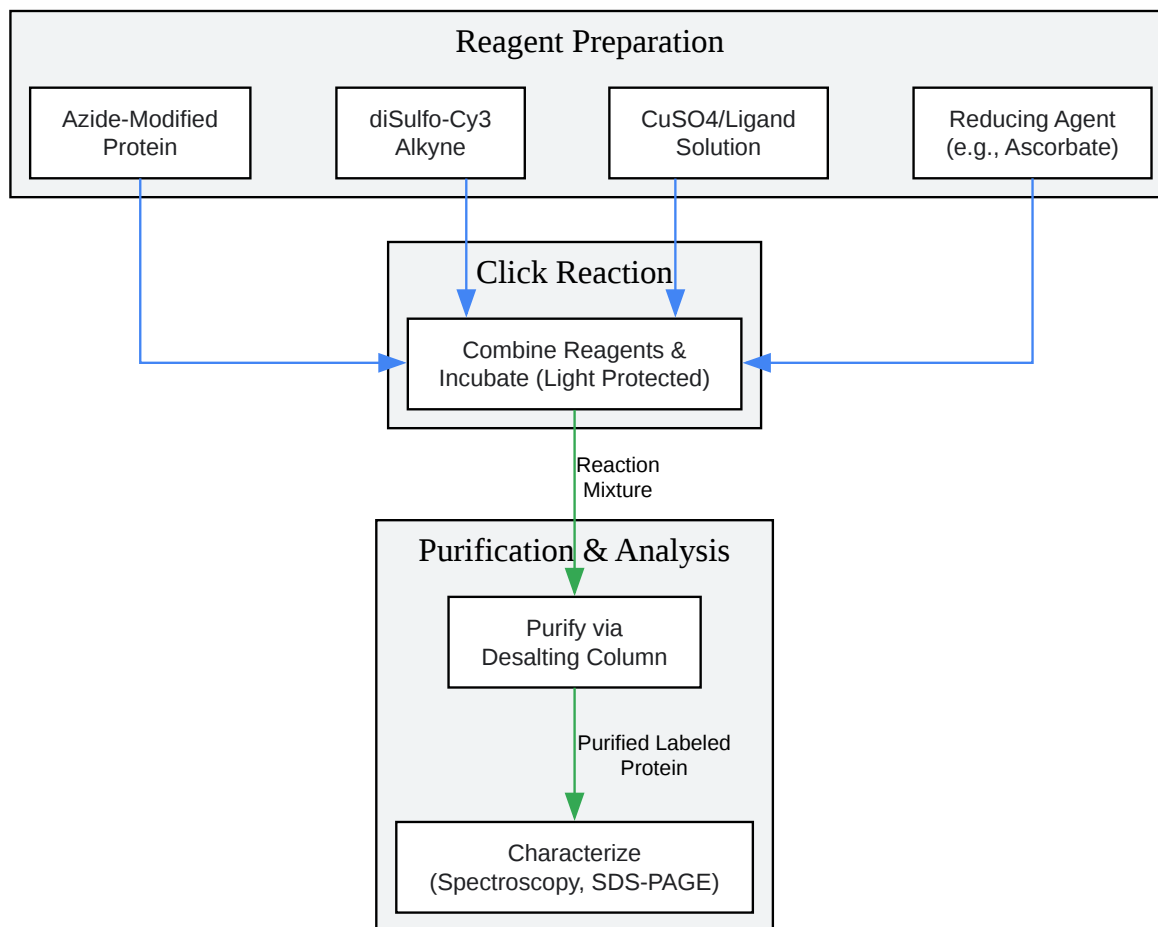
- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO₄) solution
- Reducing agent solution (e.g., sodium ascorbate)
- Ligand (e.g., THPTA) to stabilize the Cu(I) ion

Procedure:

- **Reagent Preparation:** Prepare stock solutions of all reagents. Dissolve **diSulfo-Cy3 alkyne** in water or DMSO. Prepare fresh solutions of sodium ascorbate.
- **Reaction Mixture Assembly:** In a microcentrifuge tube, combine the azide-modified protein, **diSulfo-Cy3 alkyne**, the copper(II) sulfate/ligand premix, and finally initiate the reaction by adding the sodium ascorbate. The final concentrations will need to be optimized for the specific protein and application.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the fluorophore.
- **Purification:** Remove excess labeling reagents from the labeled protein using a desalting column or dialysis.
- **Characterization:** Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for the Cy3 dye). Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the click chemistry labeling protocol.



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Caption: Workflow for labeling azide-modified proteins with **diSulfo-Cy3 alkyne**.

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